Home > Products > Screening Compounds P24098 > 3,5-DIETHYL 1-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIETHYL 1-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIETHYL 1-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-3667376
CAS Number:
Molecular Formula: C18H20N2O6
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The reaction is usually carried out in a solvent like ethanol or acetic acid, often under reflux conditions. Variations in reaction conditions, such as temperature, catalyst, and stoichiometry, can influence the yield and purity of the final product [, ].

Molecular Structure Analysis
  • Dihydropyridine ring: This non-aromatic ring adopts a flattened boat conformation [].
Chemical Reactions Analysis
  • Oxidation: DHPs can be readily oxidized to the corresponding pyridine derivatives. This reaction can occur under various conditions, including exposure to air, oxidizing agents, or enzymatic metabolism [].
  • Reduction: The dihydropyridine ring can be reduced to a tetrahydropyridine or piperidine ring system [].
  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids [].
Mechanism of Action

Although not specifically mentioned for diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, DHPs are generally known to act as calcium channel blockers, primarily targeting the L-type calcium channels []. These channels play a crucial role in various physiological processes, including muscle contraction and neurotransmission.

DHPs are believed to bind to a specific site on the L-type calcium channel, preventing calcium influx into cells [, , ]. This inhibition leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and other downstream effects. The specific binding site and mechanism of action may vary depending on the structure of the DHP derivative and the subtype of the calcium channel.

Applications
  • Calcium channel research: DHPs are invaluable tools for investigating the structure, function, and regulation of calcium channels [, , , ]. Radiolabeled DHP derivatives are frequently employed in binding studies to characterize calcium channel subtypes and their distribution in tissues.
  • Drug discovery: DHPs serve as lead compounds for developing novel therapeutics targeting various diseases. Their calcium channel blocking activity has led to the development of several clinically used drugs for hypertension, angina, and other cardiovascular disorders [, , , , , , ].

Nifedipine

Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely utilized in treating hypertension and angina pectoris. Numerous studies have investigated nifedipine's pharmacological properties, including its mechanism of action, efficacy, and safety profile.

Relevance: Nifedipine serves as a crucial structural foundation for several related compounds due to its well-established calcium channel antagonist activity. For instance, it acts as a reference drug for comparing the activity of novel 1,4-dihydropyridine derivatives. Nifedipine and diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the core 1,4-dihydropyridine structure, with variations primarily in the substituents at the 4-position and the ester groups. This makes nifedipine a relevant point of comparison when investigating the structure-activity relationships and pharmacological profiles of these novel compounds, including diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.

Nicardipine

Compound Description: Nicardipine, another dihydropyridine calcium channel blocker, finds clinical application in managing hypertension. Its pharmacological effects, similar to other dihydropyridines, are attributed to its ability to block L-type calcium channels, primarily in vascular smooth muscle.

Relevance: Nicardipine serves as a reference compound in pharmacological studies evaluating the antihypertensive effects of new dihydropyridine derivatives. Like diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, nicardipine belongs to the 1,4-dihydropyridine class of calcium channel antagonists. These compounds share a core structural similarity, with variations primarily in their substituents, which influence their potency, duration of action, and other pharmacological characteristics. Comparing the pharmacological profiles of new dihydropyridine derivatives with nicardipine helps researchers understand the structure-activity relationships within this class of compounds.

Nitrendipine

Compound Description: Classified as a dihydropyridine calcium channel blocker, nitrendipine exhibits potent vasodilatory and antihypertensive properties. Its clinical use primarily revolves around managing hypertension, leveraging its ability to relax blood vessels and improve blood flow.

Relevance: Nitrendipine is a 1,4-dihydropyridine derivative recognized for its calcium channel antagonist activity. Like diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, it falls under the category of 1,4-dihydropyridine calcium channel blockers. The two compounds share core structural features, primarily the 1,4-dihydropyridine ring, with variations in the substituents at the 4-position and the ester groups. These variations influence their pharmacological properties. Notably, nitrendipine is often used as a reference compound in binding studies investigating the interactions of novel 1,4-dihydropyridines, such as diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, with calcium channels.

Nimodipine

Compound Description: Nimodipine, a dihydropyridine calcium channel blocker, demonstrates a high affinity for calcium channels in the brain, making it particularly effective in treating neurological conditions such as subarachnoid hemorrhage. Its pharmacological effects stem from its ability to inhibit calcium influx into cells, thus regulating various cellular processes.

Relevance: Nimodipine serves as a standard reference drug when evaluating the calcium channel antagonist and anticonvulsant activities of novel 1,4-dihydropyridine derivatives, including diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. , Its well-characterized pharmacological profile and its structural similarity to these novel compounds make it a valuable tool for understanding the structure-activity relationships within this class.

(R)-(-)- and (S)-(+)-1,4-Dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acids

Compound Description: These enantiomers are key intermediates in synthesizing chiral 1,4-dihydropyridine derivatives. These acids can be further modified to produce a wide array of optically active 1,4-dihydropyridines, which are valuable tools in pharmacological research for investigating the stereoselectivity of drug-target interactions.

Relevance: These enantiomers are structurally significant because they highlight the importance of chirality in 1,4-dihydropyridine calcium channel blockers like diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The existence of enantiomers, which are mirror images of each other, can lead to significant differences in pharmacological activity. Understanding the specific activity of each enantiomer is crucial for developing safer and more effective drugs.

Methyl (E)-3-phenyl-2-propen-1-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

Compound Description: FRC-8411, a novel dihydropyridine derivative, demonstrates potent and long-lasting hypotensive effects, surpassing those of nifedipine, nicardipine, and diltiazem in experimental models. Its pharmacological profile suggests potential for long-term antihypertensive therapy.

Relevance: FRC-8411 shares structural similarities with diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting the key structural features responsible for calcium channel antagonist activity within this class of compounds. Both compounds belong to the 1,4-dihydropyridine class of calcium channel blockers. The presence of the dihydropyridine ring, along with specific substituents at the 4-position and the ester groups, contributes to their pharmacological properties. Comparing the structure and activity of FRC-8411 with other related compounds helps elucidate the structure-activity relationships crucial for developing novel calcium channel blockers.

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159)

Compound Description: CV-159, a novel dihydropyridine derivative, exhibits cardiovascular effects characterized by decreased blood pressure, reduced total peripheral resistance, and increased coronary flow. While sharing similarities with nicardipine, CV-159 demonstrates a slower onset of action and a longer duration, indicating potential advantages in specific clinical scenarios.

Relevance: CV-159 and diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same chemical class — 1,4-dihydropyridines. These compounds share a core structure comprising a 1,4-dihydropyridine ring, and their pharmacological activities are primarily attributed to their calcium channel antagonist properties. Differences in their substituents at the 4-position and the ester groups account for variations in their potency, duration of action, and other pharmacological characteristics.

(+/-)-3-(Benzylmethylamino)-2,2-dimethylpropyl Methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

Compound Description: TC-81 represents a new calcium antagonist with a strong, long-lasting antihypertensive effect. Studies highlight its slow onset of action, particularly following oral administration, and its potential for long-term antihypertensive therapy.

Relevance: TC-81 exemplifies a 1,4-dihydropyridine calcium channel blocker. Comparing its structure and activity to diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate helps researchers understand the impact of different substituents on the 1,4-dihydropyridine core structure, particularly regarding potency and duration of action.

(+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

Compound Description: NKY-722 is a novel, water-soluble calcium antagonist with potent, slow-onset, and long-lasting antihypertensive activity. Its pharmacological profile is attributed to its slow-onset and long-lasting vasodilatory action.

Relevance: Like diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, NKY-722 falls under the category of 1,4-dihydropyridine calcium channel blockers. Investigating NKY-722 alongside other 1,4-dihydropyridines enables researchers to discern the specific structural features contributing to its unique pharmacological profile, particularly its water solubility and long duration of action.

(+/-)-(R)-3-[(R)-1-benzyl-3-piperidyl] methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride (KW-3049)

Compound Description: KW-3049, a new calcium antagonist, demonstrates a potent antihypertensive effect. Studies reveal its ability to suppress blood pressure rise and potentially mitigate cardiac hypertrophy without significantly affecting plasma renin activity or plasma aldosterone concentration.

Relevance: KW-3049 belongs to the dihydropyridine class of calcium channel blockers, similar to diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Exploring its structure-activity relationship provides insights into how modifications to the dihydropyridine core, particularly at the 4-position and the ester groups, influence its pharmacological effects, especially its antihypertensive action and potential cardioprotective properties.

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

Compound Description: MN9202, a novel 1,4-dihydropyridine calcium channel modulator, demonstrates significant hypotensive effects and favorable pharmacokinetic characteristics. Preclinical studies highlight its potential in managing cardiovascular conditions.

2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl methyl (±)-1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (CV-4093)

Compound Description: CV-4093 is a 1,4-dihydropyridine derivative investigated for its calcium channel blocking activity. While its specific pharmacological profile requires further investigation, its structural similarity to other dihydropyridine calcium channel blockers suggests potential therapeutic applications in cardiovascular diseases.

Relevance: CV-4093 belongs to the 1,4-dihydropyridine family of calcium channel blockers, much like diethyl 1-methyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share a core structural motif characterized by the presence of a 1,4-dihydropyridine ring. Studying these compounds alongside each other allows for a comparative analysis of their structure-activity relationships, revealing how variations in their substituents at different positions on the dihydropyridine ring affect their pharmacological properties.

Properties

Product Name

3,5-DIETHYL 1-METHYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

diethyl 1-methyl-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H20N2O6/c1-4-25-17(21)14-10-19(3)11-15(18(22)26-5-2)16(14)12-6-8-13(9-7-12)20(23)24/h6-11,16H,4-5H2,1-3H3

InChI Key

SHDNVUAIMVMEMV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)C

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.